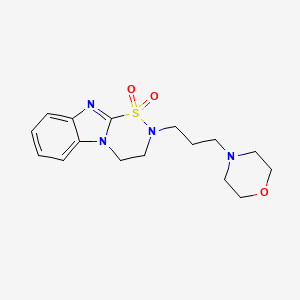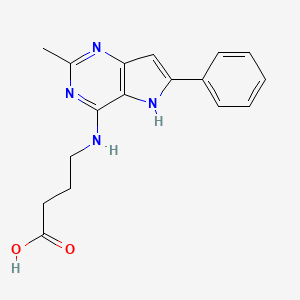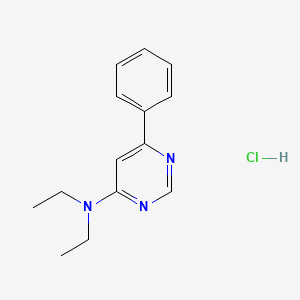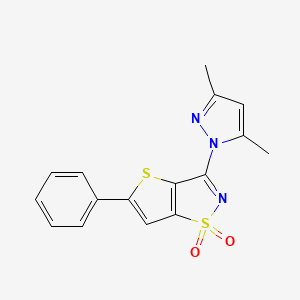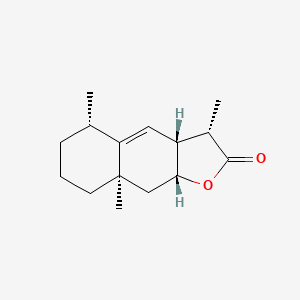
Dihydroalantolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroalantolactone is a sesquiterpene lactone compound primarily isolated from the roots of plants belonging to the genus Inula, such as Inula helenium and Inula racemosa . This compound is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dihydroalantolactone can be synthesized through various chemical reactions involving sesquiterpene lactones. One common method involves the reduction of alantolactone using hydrogenation techniques . The reaction typically employs hydrogen gas in the presence of a palladium catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from the roots of Inula species using supercritical fluid extraction (SFE) techniques . This method optimizes the extraction efficiency by adjusting parameters such as pressure, temperature, and carbon dioxide flow rate . The crude extract is then purified through freezing and other purification methods to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Dihydroalantolactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used for reduction reactions.
Substitution: Nucleophiles such as thiophenol and selenophenol are used in substitution reactions to form addition products.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced sesquiterpene lactones with altered structural configurations.
Substitution Products: Addition products formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of dihydroalantolactone involves its interaction with cellular membranes and molecular targets:
Membrane Damage: this compound induces cell membrane damage, leading to increased permeability and leakage of cellular contents.
Molecular Targets: The compound targets specific proteins and enzymes involved in cellular processes, disrupting their normal functions and leading to cell death.
Pathways Involved: this compound affects various signaling pathways, including those involved in inflammation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Dihydroalantolactone is structurally similar to other sesquiterpene lactones, such as alantolactone and isoalantolactone . it exhibits unique biological activities and chemical properties that distinguish it from these compounds .
Alantolactone: Known for its strong antimicrobial and anticancer activities.
Isoalantolactone: Exhibits similar biological activities but differs in its structural configuration.
Other Similar Compounds: Include eudesmanes and germacranes, which share similar structural features but differ in their biological activities.
Eigenschaften
CAS-Nummer |
40285-97-0 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
(3S,3aR,5S,8aR,9aR)-3,5,8a-trimethyl-3,3a,5,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h7,9-11,13H,4-6,8H2,1-3H3/t9-,10-,11+,13+,15+/m0/s1 |
InChI-Schlüssel |
UHXFRFWUSTUALX-CTFUPSTPSA-N |
Isomerische SMILES |
C[C@H]1CCC[C@]2(C1=C[C@@H]3[C@@H](C(=O)O[C@@H]3C2)C)C |
Kanonische SMILES |
CC1CCCC2(C1=CC3C(C(=O)OC3C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


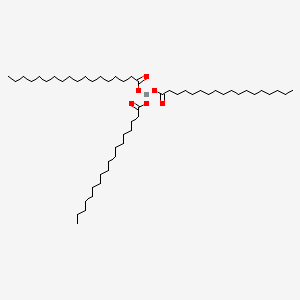
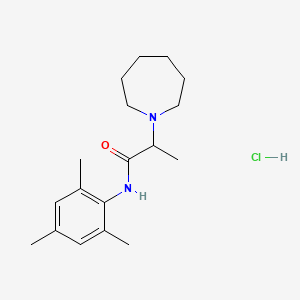
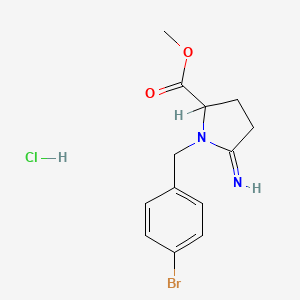
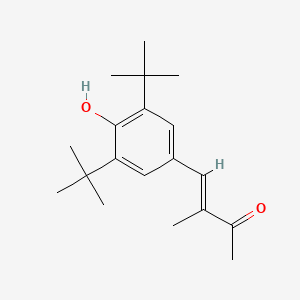
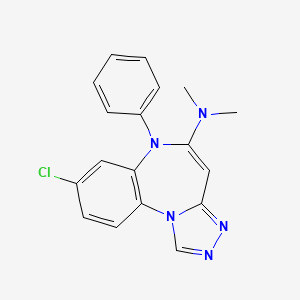
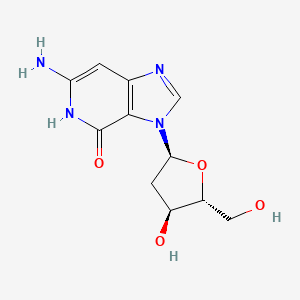
![14-methoxy-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12745405.png)
